![molecular formula C5H12ClNO2 B1654231 Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- CAS No. 214402-71-8](/img/structure/B1654231.png)
Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-
Overview
Description
®-4-aminovaleric acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a five-carbon chain, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminovaleric acid hydrochloride typically involves the resolution of racemic 4-aminovaleric acid or the asymmetric synthesis using chiral catalysts. One common method is the enzymatic resolution, where racemic 4-aminovaleric acid is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. Another approach is the asymmetric hydrogenation of 4-cyanobutyric acid using a chiral rhodium catalyst, followed by hydrolysis and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-4-aminovaleric acid hydrochloride often employs large-scale enzymatic resolution due to its efficiency and selectivity. The process involves the use of immobilized enzymes to facilitate the separation of enantiomers, followed by crystallization to obtain the pure ®-enantiomer. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-aminovaleric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used under mild conditions to form amides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of 4-aminopentanoic acid typically involves enzymatic methods that are environmentally friendly and yield high optical purity. Recent studies have highlighted the use of engineered enzymes such as glutamate dehydrogenase from Escherichia coli to achieve efficient synthesis with high atom economy. This method utilizes inexpensive raw materials and generates minimal by-products, making it a sustainable approach for producing this compound .
4-Aminopentanoic acid has been shown to have various biological activities, particularly in the central nervous system. It serves as a precursor for the synthesis of neuroactive compounds and has been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an agonist at muscarinic M4 receptors, which are implicated in cognitive functions and memory .
The compound is also explored for its potential in developing novel pharmaceuticals. It is an important intermediate in synthesizing Gly-Pro-Glu-OH analogues, which are being studied for their efficacy in treating central nervous system injuries . Additionally, it has been identified as a competitive inhibitor of γ-aminobutyric acid transaminase (GABA-T), which can significantly increase brain levels of GABA over extended periods, suggesting its utility in treating conditions associated with GABA deficiency .
Case Study: Neuroprotective Effects
A study conducted by Trotter et al. (2005) demonstrated that derivatives of 4-aminopentanoic acid exhibited neuroprotective effects in animal models of neurodegeneration. The administration of these compounds resulted in improved motor functions and cognitive performance compared to control groups, indicating their therapeutic potential in clinical settings.
Applications in Research
In addition to its pharmaceutical applications, 4-aminopentanoic acid is utilized in biochemical research to study amino acid metabolism and neurotransmitter dynamics. Its role as a building block for artificial peptides has opened avenues for developing new therapeutic agents with enhanced biological activity .
Table 2: Research Applications
Application | Description |
---|---|
Neurotransmitter Studies | Investigating the role of GABA in neuronal signaling |
Peptide Synthesis | Development of artificial peptides with biological activity |
Enzyme Engineering | Modifying enzymes for improved synthesis routes |
Mechanism of Action
The mechanism of action of ®-4-aminovaleric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters, influencing various biochemical pathways. The hydrochloride form enhances its solubility, facilitating its uptake and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-4-aminovaleric acid hydrochloride: The enantiomer of ®-4-aminovaleric acid hydrochloride with different biological activity.
4-aminobutyric acid (GABA): A structurally similar compound with significant roles in neurotransmission.
5-aminovaleric acid: A homolog with an additional carbon in the chain, exhibiting different chemical properties.
Uniqueness
®-4-aminovaleric acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-, also known as -4-aminopentanoic acid, is a chiral amino acid derivative with significant biological implications. This compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a five-carbon chain, enhancing its role in various biochemical pathways.
The biological activity of -4-aminopentanoic acid primarily involves its role as a substrate for enzymes in neurotransmitter synthesis. Its hydrochloride form increases solubility, facilitating interactions with molecular targets such as enzymes and receptors. This interaction can influence neurotransmitter levels and potentially affect neurological functions.
Neurotransmitter Synthesis
- Substrate Role : -4-aminopentanoic acid is involved in the synthesis of neurotransmitters, contributing to the regulation of central nervous system functions.
- Pharmaceutical Potential : It serves as an important intermediate in developing drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Peptide Formation
- The compound can participate in forming physiologically active peptides due to its structure, which is conducive to peptide bond formation. These peptides may exhibit various biological activities, including neuroprotective effects .
Case Studies
- Synthesis and Enzyme Engineering :
- Pharmacological Studies :
Data Table: Biological Activities of -4-Aminopentanoic Acid
Properties
IUPAC Name |
(4R)-4-aminopentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214402-71-8 | |
Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214402-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminovaleric acid hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214402718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9624XO591L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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